5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is a halogenated heterocycle . It has been used as a reagent in the synthesis of potent VEGFR-2 inhibitors . A derivative of this compound has been identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .
Molecular Structure Analysis
The molecular structure of 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol can be represented as OCc1c(Cl)c(I)nc2[nH]ccc12 . This indicates that the compound contains a pyrrolopyridine core with chlorine and iodine substituents, and a hydroxyl group attached to the pyrrolopyridine ring via a methylene bridge.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a building block for the synthesis of more complex molecules. It’s particularly valuable due to the presence of halogens (chlorine and iodine), which can be strategically replaced through nucleophilic substitution reactions to create a diverse array of medicinal agents .
Agriculture
In the field of agriculture, halogenated heterocycles like this compound are often used in the development of new pesticides and herbicides. Their structural complexity allows for specific interactions with biological targets, potentially leading to the development of compounds with novel modes of action against pests .
Material Science
The compound’s robust structure makes it a candidate for creating advanced materials. For instance, it could be used in the design of organic semiconductors or as a ligand in metal-organic frameworks (MOFs), which have applications in gas storage and separation .
Environmental Science
Environmental science can benefit from such compounds in the synthesis of sensors and indicators. The halogens in the compound can react with various environmental pollutants, leading to a change in color or fluorescence, thus indicating the presence of contaminants .
Biochemistry
In biochemistry, the compound could be used to study protein interactions. By attaching it to a protein of interest, researchers can track the protein’s location and interactions within a cell, aiding in the understanding of cellular processes .
Pharmacology
Pharmacologically, the compound could be a precursor in the synthesis of drugs targeting specific diseases. Its structure is similar to that of molecules that interact with key enzymes or receptors within the body, making it a valuable tool for drug design .
Synthetic Organic Chemistry
This compound is also significant in synthetic organic chemistry, where it can be used as an intermediate in multi-step synthesis routes. Its reactive sites allow for selective modifications, enabling the creation of complex organic molecules .
Chemical Education
Lastly, in chemical education, compounds like 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol can be used to teach advanced concepts of organic synthesis and molecular interactions. Its structure provides a practical example of halogen bonding and its implications in molecular design .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent vegfr-2 inhibitors , suggesting that this compound may also target VEGFR-2 or related proteins.
Mode of Action
If it indeed targets VEGFR-2, it may inhibit the receptor’s activity, thereby preventing the signaling cascade that promotes angiogenesis .
Biochemical Pathways
If it acts as a VEGFR-2 inhibitor, it would affect the VEGF signaling pathway, potentially inhibiting angiogenesis and impacting tumor growth .
Result of Action
If it acts as a VEGFR-2 inhibitor, it could potentially inhibit angiogenesis, affecting the growth and proliferation of cells, particularly in the context of cancer .
properties
IUPAC Name |
5-chloro-6-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2O/c8-4-5(12)3-1-2-10-7(3)11-6(4)9/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPHFLZBMKUKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=C(N2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241560 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol | |
CAS RN |
1305324-65-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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